molecular formula C13H14ClF3N2O B2486125 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide CAS No. 514198-26-6

2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2486125
CAS No.: 514198-26-6
M. Wt: 306.71
InChI Key: KZVYGCDAJGPKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide, also known as 2-Cl-N-PTFA, is an organochlorine compound that has been used in a variety of scientific applications. It is a colorless, volatile, and slightly water-soluble solid that is used in the synthesis of organic compounds, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Activity

Anticonvulsant Activity : Derivatives of similar structures have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. For instance, new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones. These compounds showed activity primarily in maximal electroshock (MES) seizures, indicating their potential application in treating epilepsy, especially therapy-resistant and partial human epilepsy (Kamiński et al., 2015).

Sigma-1 Receptor Modulation : The synthesis of fluorinated derivatives of sigma-1 receptor modulators highlights the role of fluorinated compounds in developing therapeutic agents. For example, the transformation of N-Boc-protected compounds through ozonation and catalytic hydrogenation steps led to the synthesis of fluorinated structural derivatives. These compounds could serve as potential modulators of sigma-1 receptors, which are implicated in various neurological and psychiatric disorders (Kuznecovs et al., 2020).

Anticancer Properties : Novel 2-chloro-N-(aryl substituted) acetamide derivatives of oxadiazole thiol have been synthesized and screened for cytotoxicity against various cancer cell lines. These compounds exhibited promising IC50 and CC50 values, indicating their potential as anticancer agents. Such research underscores the importance of chloroacetamide derivatives in developing novel therapeutics for cancer treatment (Vinayak et al., 2014).

Antimicrobial Screening : The synthesis of N-aryl-acetamide derivatives and their screening for antimicrobial activities reveal the potential of chloroacetamide compounds in addressing bacterial and fungal infections. These compounds have been synthesized through condensation reactions and evaluated for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the broad spectrum of antimicrobial properties (MahyavanshiJyotindra et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is intended for research use only .

Properties

IUPAC Name

2-chloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O/c14-8-12(20)18-10-7-9(13(15,16)17)3-4-11(10)19-5-1-2-6-19/h3-4,7H,1-2,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYGCDAJGPKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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